![molecular formula C15H18FN3O4S2 B2680055 1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine CAS No. 2034559-83-4](/img/structure/B2680055.png)
1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Drug Development
This compound's relevance is closely associated with the development of neuroleptic drugs, where similar structures have been explored for their potential in treating neurological disorders. For example, Sato et al. (1978) investigated a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, substituted with benzimidazole, benzotriazole, or quinoxaline, showing comparable neuroleptic activities to haloperidol, a known antipsychotic medication. These findings suggest the utility of fluorophenyl and piperidinyl moieties in developing potent neuroleptic agents with reduced side effects (Sato, M., Arimoto, M., Ueno, K., Kojima, H., Yamasaki, T., Sakurai, T., & Kasahara, A., 1978).
Anticancer Research
The structural framework of this compound is also investigated in anticancer research. Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives having a biologically active sulfone moiety. These compounds showed promising in-vitro anticancer activity against the human breast cancer cell line (MCF7), highlighting the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Al-Said, M. S., Bashandy, M. S., Al-Qasoumi, S. I., & Ghorab, M., 2011).
Antimicrobial Activity
Compounds structurally related to "1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine" have been explored for their antimicrobial properties. Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting Lycopersicon esculentum (tomato plants). Their study indicates that certain derivatives exhibit significant potent antimicrobial activities, which could be beneficial for agricultural applications (Vinaya, K., Kavitha, R., Kumar, C. A., Prasad, S. B., Chandrappa, S., Deepak, S., Swamy, S. N., Umesha, S., & Rangappa, K., 2009).
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Future Directions
The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in the research and development of imidazole derivatives are promising.
properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O4S2/c1-18-11-8-17-15(18)24(20,21)12-6-9-19(10-7-12)25(22,23)14-5-3-2-4-13(14)16/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIMONUKFGOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-fluorophenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine |
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